molecular formula C18H28N6O7 B14738682 Glycyl-L-prolylglycylglycyl-L-prolylglycine CAS No. 5891-39-4

Glycyl-L-prolylglycylglycyl-L-prolylglycine

Katalognummer: B14738682
CAS-Nummer: 5891-39-4
Molekulargewicht: 440.5 g/mol
InChI-Schlüssel: ARVSKWVVIOHPQI-RYUDHWBXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Glycyl-L-prolylglycylglycyl-L-prolylglycine is a peptide compound composed of glycine and proline residues. Peptides like this one are often studied for their potential biological activities and applications in various fields, including medicine and biochemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-prolylglycylglycyl-L-prolylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation: Amino acids are activated using reagents like HBTU or DIC.

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Protective groups on the amino acids are removed to allow for further coupling.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency and yield, often using automated synthesizers and high-throughput purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

Glycyl-L-prolylglycylglycyl-L-prolylglycine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the peptide’s functional groups, potentially altering its biological activity.

    Reduction: Reduction reactions can be used to modify disulfide bonds within the peptide.

    Substitution: Amino acid residues within the peptide can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or performic acid under mild conditions.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid derivatives and coupling reagents like HBTU or EDC.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation may result in the formation of sulfoxides or sulfonic acids, while reduction can yield reduced thiol groups.

Wissenschaftliche Forschungsanwendungen

Glycyl-L-prolylglycylglycyl-L-prolylglycine has several applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for therapeutic applications, including as a potential drug candidate for various diseases.

    Industry: Utilized in the development of peptide-based materials and as a component in biochemical assays.

Wirkmechanismus

The mechanism of action of Glycyl-L-prolylglycylglycyl-L-prolylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific biological context and the peptide’s structure.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Glycyl-L-prolylglycylglycyl-L-prolylglycine is unique due to its specific sequence and the presence of multiple proline residues, which can influence its structural properties and biological activities. This uniqueness makes it a valuable compound for studying peptide behavior and developing new applications.

Eigenschaften

CAS-Nummer

5891-39-4

Molekularformel

C18H28N6O7

Molekulargewicht

440.5 g/mol

IUPAC-Name

2-[[(2S)-1-[2-[[2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]acetic acid

InChI

InChI=1S/C18H28N6O7/c19-7-14(26)23-5-1-3-11(23)17(30)21-8-13(25)20-9-15(27)24-6-2-4-12(24)18(31)22-10-16(28)29/h11-12H,1-10,19H2,(H,20,25)(H,21,30)(H,22,31)(H,28,29)/t11-,12-/m0/s1

InChI-Schlüssel

ARVSKWVVIOHPQI-RYUDHWBXSA-N

Isomerische SMILES

C1C[C@H](N(C1)C(=O)CN)C(=O)NCC(=O)NCC(=O)N2CCC[C@H]2C(=O)NCC(=O)O

Kanonische SMILES

C1CC(N(C1)C(=O)CN)C(=O)NCC(=O)NCC(=O)N2CCCC2C(=O)NCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.